molecular formula C5H12NPS3 B14584667 2-(Dimethylamino)-1,3,2lambda~5~-dithiaphosphinane-2-thione CAS No. 61040-09-3

2-(Dimethylamino)-1,3,2lambda~5~-dithiaphosphinane-2-thione

Cat. No.: B14584667
CAS No.: 61040-09-3
M. Wt: 213.3 g/mol
InChI Key: VRIXEJYAOYTBER-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-1,3,2lambda~5~-dithiaphosphinane-2-thione is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dithiaphosphinane ring, which includes sulfur and phosphorus atoms

Preparation Methods

The synthesis of 2-(Dimethylamino)-1,3,2lambda~5~-dithiaphosphinane-2-thione typically involves the reaction of dimethylamine with a suitable phosphorus-sulfur compound. One common method is the reaction of dimethylamine with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction is usually carried out in an inert solvent such as toluene or xylene, and the temperature is carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(Dimethylamino)-1,3,2lambda~5~-dithiaphosphinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms. Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: The compound can undergo substitution reactions where the dimethylamino group is replaced by other functional groups. Common reagents for substitution include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted dithiaphosphinanes.

Scientific Research Applications

2-(Dimethylamino)-1,3,2lambda~5~-dithiaphosphinane-2-thione has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: The compound is used in the production of specialty chemicals and as an additive in lubricants and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-1,3,2lambda~5~-dithiaphosphinane-2-thione involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

2-(Dimethylamino)-1,3,2lambda~5~-dithiaphosphinane-2-thione can be compared with other similar compounds such as:

    Dimethylaminoethanol: Another organophosphorus compound with similar chemical properties but different applications.

    Dimethylaminopyridine: A compound used as a catalyst in organic synthesis, with a different structure but similar reactivity.

    Dimethylaminophenol: A compound with applications in dye synthesis and other industrial processes.

The uniqueness of this compound lies in its specific structure, which includes a dithiaphosphinane ring, and its ability to undergo a wide range of chemical reactions, making it a versatile reagent in various fields.

Properties

CAS No.

61040-09-3

Molecular Formula

C5H12NPS3

Molecular Weight

213.3 g/mol

IUPAC Name

N,N-dimethyl-2-sulfanylidene-1,3,2λ5-dithiaphosphinan-2-amine

InChI

InChI=1S/C5H12NPS3/c1-6(2)7(8)9-4-3-5-10-7/h3-5H2,1-2H3

InChI Key

VRIXEJYAOYTBER-UHFFFAOYSA-N

Canonical SMILES

CN(C)P1(=S)SCCCS1

Origin of Product

United States

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